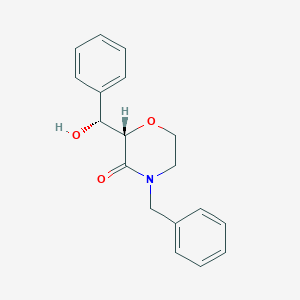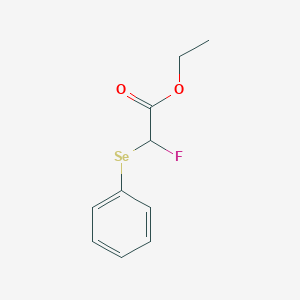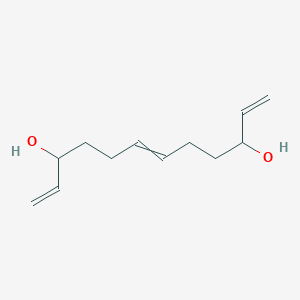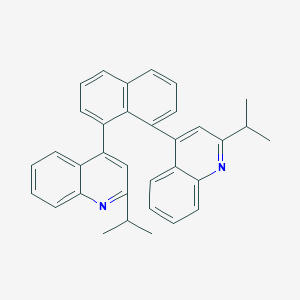![molecular formula C30H20N2 B12541800 3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine CAS No. 820974-58-1](/img/structure/B12541800.png)
3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine is a complex organic compound featuring a binaphthalene core with two pyridine rings attached at the 2,2’ positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine typically involves the coupling of binaphthalene derivatives with pyridine rings. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a binaphthalene boronic acid derivative reacts with a pyridine halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield binaphthalene dicarboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine rings.
科学的研究の応用
3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it valuable in studying biological systems and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
類似化合物との比較
2,2’-Bipyridine: Another widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
1,10-Phenanthroline: Similar to bipyridine, it is used in coordination chemistry and has applications in analytical chemistry and molecular biology.
Uniqueness: What sets 3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine apart is its binaphthalene core, which imparts axial chirality and enhances its ability to form chiral complexes. This property is particularly valuable in asymmetric catalysis, where the chirality of the ligand can influence the outcome of the reaction, leading to the preferential formation of one enantiomer over the other .
特性
CAS番号 |
820974-58-1 |
|---|---|
分子式 |
C30H20N2 |
分子量 |
408.5 g/mol |
IUPAC名 |
3-[1-(2-pyridin-3-ylnaphthalen-1-yl)naphthalen-2-yl]pyridine |
InChI |
InChI=1S/C30H20N2/c1-3-11-25-21(7-1)13-15-27(23-9-5-17-31-19-23)29(25)30-26-12-4-2-8-22(26)14-16-28(30)24-10-6-18-32-20-24/h1-20H |
InChIキー |
DJNDIBJQNQCZSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C5=CN=CC=C5)C6=CN=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)


![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)
![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)
